molecular formula C13H16BrNO2 B14727035 5-Bromo-3-cyclohexyl-2-hydroxybenzamide CAS No. 6284-50-0

5-Bromo-3-cyclohexyl-2-hydroxybenzamide

Cat. No.: B14727035
CAS No.: 6284-50-0
M. Wt: 298.18 g/mol
InChI Key: UNSUXNUUERMPHL-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C13H16BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 5th position, a cyclohexyl group at the 3rd position, and a hydroxyl group at the 2nd position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclohexyl-2-hydroxybenzamide typically involves the bromination of 3-cyclohexyl-2-hydroxybenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce ketones or aldehydes .

Scientific Research Applications

5-Bromo-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclohexyl-2-hydroxybenzamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

6284-50-0

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

5-bromo-3-cyclohexyl-2-hydroxybenzamide

InChI

InChI=1S/C13H16BrNO2/c14-9-6-10(8-4-2-1-3-5-8)12(16)11(7-9)13(15)17/h6-8,16H,1-5H2,(H2,15,17)

InChI Key

UNSUXNUUERMPHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)Br)C(=O)N)O

Origin of Product

United States

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